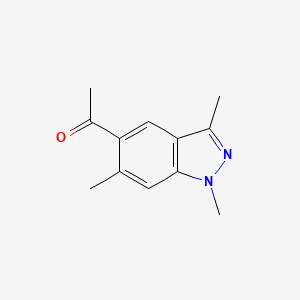
1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone is an organic compound with the molecular formula C12H14N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indazole ring substituted with three methyl groups and an ethanone moiety.
Métodos De Preparación
The synthesis of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone typically involves the reductive intramolecular heterocyclization of nitrosoanilines. One common method includes the following steps :
Nitrosation: N-methyl-2,4-diaroyl- and 2,4-diacetylanilines are nitrosated to form N-nitrosoanilines.
Reductive Cyclization: The N-nitrosoanilines undergo reductive cyclization in the presence of zinc dust and acetic acid at low temperatures (below 10°C). The reaction mixture is stirred at room temperature, and the inorganic solids are filtered off to obtain the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone has a wide range of applications in scientific research, including :
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest due to their diverse chemical properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of indazole derivatives with biological targets.
Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to modulate the activity of enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets, leading to changes in cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1H-Indazol-3-yl)ethanone: Similar in structure but lacks the three methyl groups, which may affect its biological activity and chemical reactivity.
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(1,3,6-trimethylindazol-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-7-5-12-11(6-10(7)9(3)15)8(2)13-14(12)4/h5-6H,1-4H3 |
Clave InChI |
IKBOCBVNELHHEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)C)C(=NN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

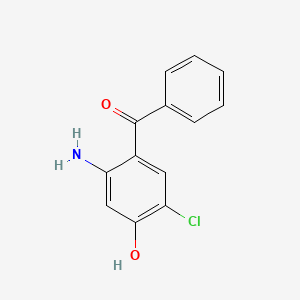
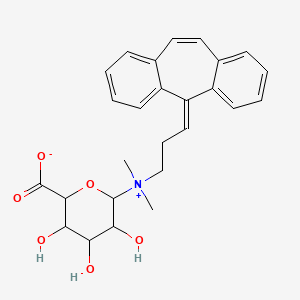
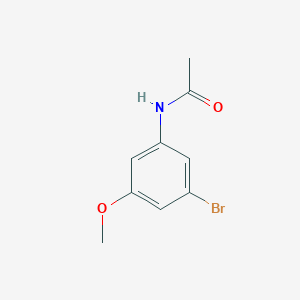
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
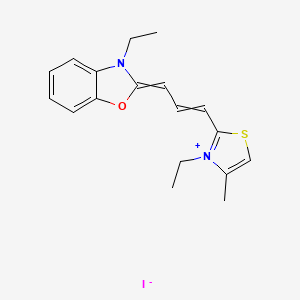
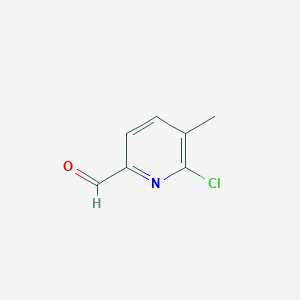
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)


